molecular formula C9H14Cl2N2O2 B1417973 (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride CAS No. 269396-67-0

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Cat. No. B1417973
M. Wt: 253.12 g/mol
InChI Key: MZNNPQGCGVXSQK-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride” is a chemical compound with the CAS Number: 2137852-23-2 . It has a molecular weight of 253.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Analysis and Drug Structure Identification

  • Infrared (IR) and H1NMR Spectral Analysis : A study by Belikov et al. (2015) highlighted the use of IR and H1NMR spectral analysis for identifying the structure of new biologically active substances, including derivatives of GABA like 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride.

Synthesis of Novel Compounds

  • Diastereoselective Synthesis in Drug Development : Procopiou et al. (2018) reported on the diastereoselective synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, using a route involving rhodium-catalyzed asymmetric addition. This method was applied in the development of αvβ6 integrin inhibitors, specifically for the treatment of idiopathic pulmonary fibrosis. (Procopiou et al., 2018)

Medicinal Chemistry and Drug Design

  • Antimicrobial and Antimycobacterial Activity : Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, which included the use of compounds structurally related to (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride. These compounds were evaluated for their antimicrobial and antimycobacterial activities. (Sidhaye et al., 2011)

Supramolecular Chemistry and Crystallography

  • Supramolecular Synthons in Crystal Structures : PrakashShet et al. (2018) conducted a study on N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, focusing on the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid. This research contributes to understanding the supramolecular synthons in crystal structures, which is crucial for the development of new pharmaceuticals. (PrakashShet et al., 2018)

Environmental and Analytical Chemistry

  • Metal Analyses in Environmental and Pharmaceutical Samples : Belin and Gülaçar (2005) investigated the use of methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for capillary electrophoresis. This method was applied for the separation and determination of metal ions in pharmaceutical and environmental samples. (Belin & Gülaçar, 2005)

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

(3R)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNPQGCGVXSQK-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
Reactant of Route 6
(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

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